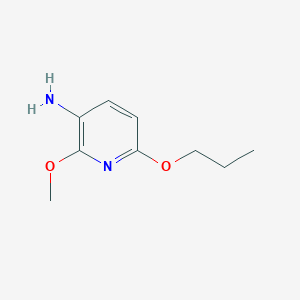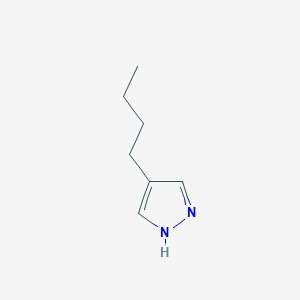
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an amino acid precursor under controlled conditions. The reaction may require catalysts, specific pH levels, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Functional groups on the pyridine ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Such as nicotinic acid or pyridoxine.
Amino acid derivatives: Such as alanine or glycine derivatives.
Uniqueness
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid is unique due to its specific structure, which combines features of both pyridine and amino acid derivatives. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-(5-amino-4-methyl-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-6-4-8(12)11(5-7(6)10)3-2-9(13)14/h4-5H,2-3,10H2,1H3,(H,13,14) |
InChI Key |
YHCUSXOZURWBLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


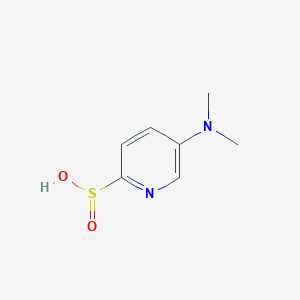
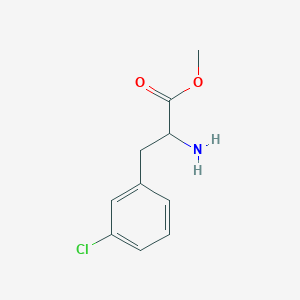
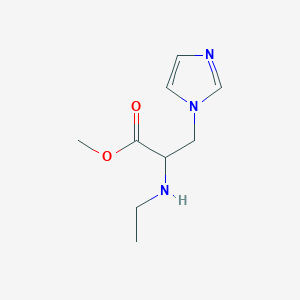
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
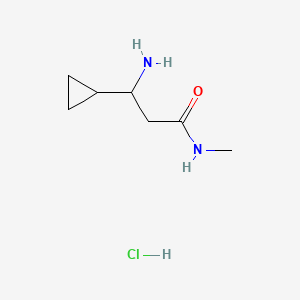
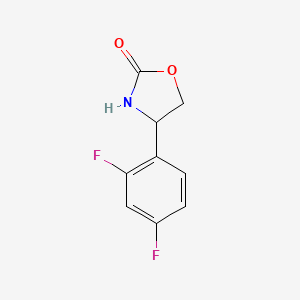
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
